Cas no 941957-27-3 (3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide)

3-Bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide is a brominated benzamide derivative featuring a pyrrolidinone moiety, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structural complexity, including the 3-bromo substitution and the 2-oxopyrrolidin-1-yl group, offers versatility in further functionalization, making it valuable for medicinal chemistry applications such as kinase inhibitor development. Its well-defined molecular architecture ensures consistent reactivity, facilitating precise modifications in drug discovery workflows. The presence of both electron-withdrawing and electron-donating groups contributes to its balanced physicochemical properties, aiding solubility and stability in synthetic processes. This compound is particularly useful for researchers exploring novel bioactive molecules with tailored pharmacological profiles.
3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide structure
941957-27-3 structure
商品名:3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide
CAS番号:941957-27-3
MF:C18H17BrN2O2
メガワット:373.243783712387
CID:5502015
PubChem ID:7686978

3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • AKOS024466360
    • VU0498582-1
    • 3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
    • 3-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
    • 941957-27-3
    • F2783-0524
    • 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide
    • インチ: 1S/C18H17BrN2O2/c1-12-7-8-15(11-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
    • InChIKey: JMFHIOVPHOWLHC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C(NC1C=CC(C)=C(C=1)N1C(CCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 372.04734g/mol
  • どういたいしつりょう: 372.04734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 49.4Ų

3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2783-0524-1mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2783-0524-40mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2783-0524-3mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2783-0524-5μmol
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2783-0524-5mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2783-0524-25mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2783-0524-75mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2783-0524-20μmol
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2783-0524-10mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2783-0524-15mg
3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
941957-27-3 90%+
15mg
$89.0 2023-05-16

3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide 関連文献

3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamideに関する追加情報

Comprehensive Overview of 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide (CAS No. 941957-27-3)

In the realm of pharmaceutical and organic chemistry, 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide (CAS No. 941957-27-3) stands out as a compound of significant interest. This molecule, characterized by its intricate structure featuring a bromobenzamide core and a 2-oxopyrrolidin-1-yl moiety, has garnered attention for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its unique pharmacophore properties, which may contribute to its bioactivity in targeting specific enzymes or receptors.

The compound's molecular weight and lipophilicity make it a candidate for further exploration in central nervous system (CNS) drug development. Recent studies have highlighted the growing demand for novel small-molecule inhibitors and kinase modulators, areas where 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide could play a pivotal role. Its structural features align with trends in fragment-based drug design, a hot topic in modern pharmaceutical research.

From a synthetic chemistry perspective, the incorporation of a bromo substituent at the 3-position of the benzamide ring offers versatile opportunities for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This adaptability makes the compound valuable for structure-activity relationship (SAR) studies, a frequently searched term among medicinal chemists. The presence of the 2-oxopyrrolidin-1-yl group also introduces hydrogen-bonding capabilities, a feature often exploited in drug-target interactions.

In the context of computational chemistry and AI-driven drug discovery, 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide serves as an intriguing case study. With the rise of machine learning in predicting ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), this compound's structural complexity provides a robust test for in silico modeling tools. This aligns with current industry trends, where researchers frequently search for predictive analytics in drug development.

The compound's potential extends to neurodegenerative disease research, a highly searched topic in 2024. Its pyrrolidinone moiety is reminiscent of scaffolds found in nootropic agents and cognitive enhancers, making it relevant to studies on Alzheimer's disease and Parkinson's disease therapeutics. However, it's crucial to note that these applications remain speculative without extensive clinical validation.

From a commercial standpoint, CAS No. 941957-27-3 is often sought after by contract research organizations (CROs) and pharmaceutical suppliers. The compound's purity and analytical data (HPLC, NMR, MS) are critical quality parameters frequently queried by purchasers. Recent advancements in high-throughput screening technologies have further increased demand for such specialized building blocks in drug discovery pipelines.

Environmental and green chemistry considerations also apply to this compound. Researchers are increasingly searching for sustainable synthesis routes for complex molecules like 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide. The bromine atom in its structure presents opportunities for discussing atom economy and waste minimization strategies in organic synthesis – topics gaining traction in academic and industrial circles.

In analytical chemistry, the compound's distinct UV-Vis absorption profile and chromatographic behavior make it an interesting subject for method development studies. These aspects are particularly relevant to professionals searching for HPLC method optimization techniques or mass spectrometry characterization protocols for similar arylbenzamide derivatives.

The intellectual property landscape surrounding CAS No. 941957-27-3 is another area of interest. Patent searches reveal its inclusion in several drug candidate filings, reflecting the pharmaceutical industry's recognition of its potential. This connects to the broader trend of patent analytics becoming a crucial tool for competitive intelligence in drug development.

Looking forward, 3-bromo-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide exemplifies the convergence of medicinal chemistry, computational biology, and pharmaceutical technology. As the scientific community continues to explore its properties and applications, this compound will likely remain a subject of research papers, patent applications, and scientific discussions in the coming years.

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